![molecular formula C22H20N2O4S2 B3205005 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1040639-07-3](/img/structure/B3205005.png)
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide
Overview
Description
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acetamide functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer , antimicrobial , and anti-inflammatory properties. The following sections detail these activities based on various studies.
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing thiazole and benzo[d][1,3]dioxole structures. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest at the S phase. This was observed in various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound significantly inhibited cell proliferation in cancerous cell lines. For example, compounds with similar thiazole structures showed IC50 values in the range of 10–50 µM against various cancer cell lines .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Inhibition Studies : Research has shown that derivatives of benzothiazoles exhibit antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 µg/mL against tested organisms .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds with similar structures have been identified as COX-II inhibitors, which play a crucial role in mediating inflammatory responses. The inhibition of COX-II can lead to reduced inflammation and pain relief .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds:
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-13-5-14(2)7-16(6-13)23-21(26)9-17-10-29-22(24-17)30-11-18(25)15-3-4-19-20(8-15)28-12-27-19/h3-8,10H,9,11-12H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKTJVXFNYDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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